REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:8]3[CH:13]=[C:14]([CH3:17])[CH:15]=[CH:16][C:7]=3[CH:6]=[CH:5][C:4]=2[N:3]=1.[Br:18]N1C(=O)CCC1=O>C1C=CC=CC=1>[Br:18][CH2:17][C:14]1[CH:15]=[CH:16][C:7]2[CH:6]=[CH:5][C:4]3[N:3]=[C:2]([CH3:1])[NH:11][C:10](=[O:12])[C:9]=3[C:8]=2[CH:13]=1
|
Name
|
3,9-dimethylbenzo[f]quinazolin-1(2H)-one
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=2C=CC3=C(C2C(N1)=O)C=C(C=C3)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred just
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
below reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
at a gentle reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the solid filtered
|
Type
|
CUSTOM
|
Details
|
dried at 70° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=CC2=C(C=3C(NC(=NC3C=C2)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.32 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |